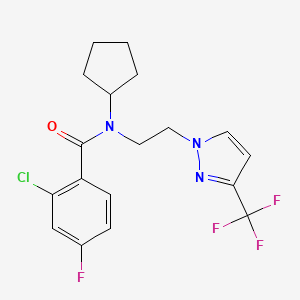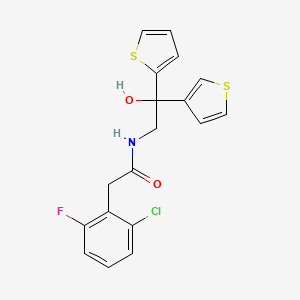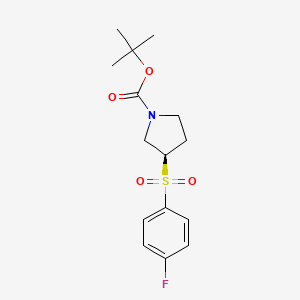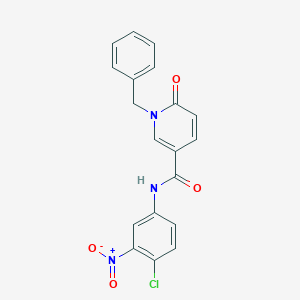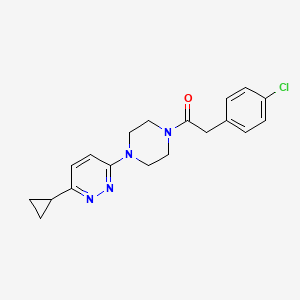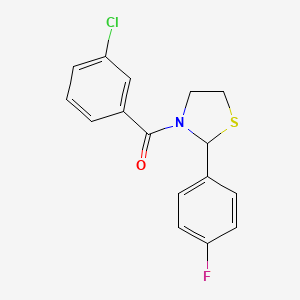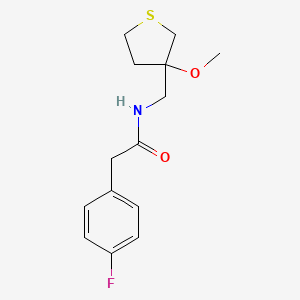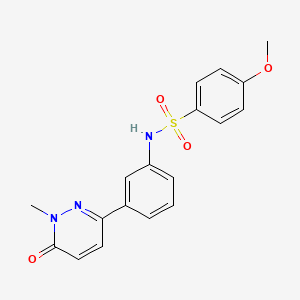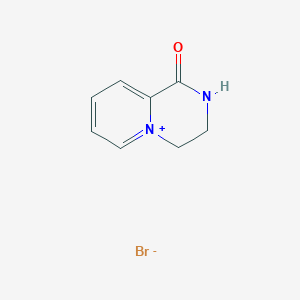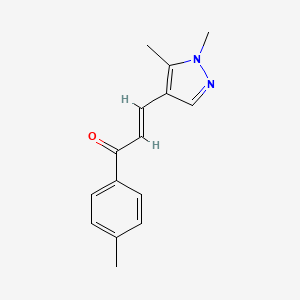
(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one, also known as DMPPO, is a synthetic compound that has gained significant attention in scientific research for its potential applications in various fields. DMPPO belongs to the class of chalcones and has a molecular weight of 305.38 g/mol.
Mechanism of Action
The mechanism of action of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one is not fully understood. However, it is believed that the compound exerts its effects by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS) in cells.
Biochemical and Physiological Effects:
(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one has been shown to have a protective effect against oxidative stress-induced damage in cells. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of inducible nitric oxide synthase (iNOS) in cells. (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one has also been shown to have antimicrobial activity against a range of bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and has low cytotoxicity. However, one limitation of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one is that it has low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one. One area of interest is the development of new fluorescent probes based on (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one for the detection of free radicals in biological systems. Another area of research is the investigation of the potential use of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one as a therapeutic agent for the treatment of oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one and its effects on cellular signaling pathways.
Synthesis Methods
The synthesis of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one involves the condensation reaction of 4-methylacetophenone with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a base catalyst. The resulting product is purified using column chromatography to obtain a pure form of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one.
Scientific Research Applications
(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antioxidant, anti-inflammatory, and antimicrobial properties. (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one has also been investigated for its potential use as a fluorescent probe for the detection of free radicals in biological systems.
properties
IUPAC Name |
(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-4-6-13(7-5-11)15(18)9-8-14-10-16-17(3)12(14)2/h4-10H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZZCQWVUVOTRG-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=C(N(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=C(N(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}malononitrile](/img/structure/B2623329.png)
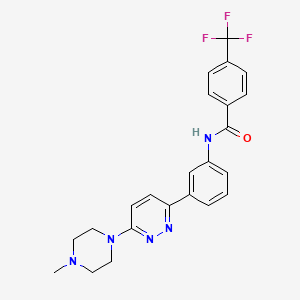
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B2623331.png)

